N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC14792768
Molecular Formula: C20H17Cl2N3O4
Molecular Weight: 434.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17Cl2N3O4 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17Cl2N3O4/c1-28-17-5-3-12(7-18(17)29-2)16-4-6-20(27)25(24-16)11-19(26)23-15-9-13(21)8-14(22)10-15/h3-10H,11H2,1-2H3,(H,23,26) |
| Standard InChI Key | XHGKWUIUJMJYEA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Introduction
The compound N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic molecule that belongs to the class of amides. It incorporates a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, and is linked to a dichlorophenyl group and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and structural properties.
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of an amine with an acyl chloride or an anhydride in the presence of a base. For example, the reaction of 3,5-dichloroaniline with an appropriate acyl chloride derived from the pyridazinone ring system could yield this compound.
Research Findings and Applications
-
Applications: While specific applications of this compound are not documented, compounds with similar structures have been explored in pharmaceutical and agricultural contexts due to their potential biological activities.
-
Future Research Directions: Further research could focus on synthesizing derivatives of this compound to explore their biological activities and potential applications.
Data Tables
Given the lack of specific data on this compound in the literature, the following table provides a general outline of what might be expected for similar compounds:
| Property | Expected Value |
|---|---|
| Molecular Formula | CHClNO (approximate) |
| Molecular Weight | Approximately 480 g/mol (calculated) |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume